molecular formula C12H17NO4 B8636222 ethyl 3,5-diethoxypyridine-2-carboxylate

ethyl 3,5-diethoxypyridine-2-carboxylate

Cat. No.: B8636222
M. Wt: 239.27 g/mol
InChI Key: MLHKTPXWUUQCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3,5-diethoxypyridine-2-carboxylate is an organic compound with the molecular formula C12H17NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-diethoxypyridine-2-carboxylate typically involves the esterification of 3,5-Diethoxy-pyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 3,5-diethoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

ethyl 3,5-diethoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,5-diethoxypyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring can interact with nucleophilic sites in proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxy-pyridine-2-carboxylic acid ethyl ester
  • 3,5-Diethoxy-pyridine-2-carboxylic acid methyl ester
  • 3,5-Diethoxy-pyridine-2-carboxylic acid

Uniqueness

ethyl 3,5-diethoxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of ethoxy groups enhances its solubility in organic solvents and influences its reactivity in chemical reactions.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 3,5-diethoxypyridine-2-carboxylate

InChI

InChI=1S/C12H17NO4/c1-4-15-9-7-10(16-5-2)11(13-8-9)12(14)17-6-3/h7-8H,4-6H2,1-3H3

InChI Key

MLHKTPXWUUQCMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(N=C1)C(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.